molecular formula C16H20O4 B1252099 2,4-Di-O-methylolivetonide

2,4-Di-O-methylolivetonide

Cat. No.: B1252099
M. Wt: 276.33 g/mol
InChI Key: NKYAIPHVDQBFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-O-methylolivetonide is a member of isocoumarins.

Scientific Research Applications

Anthocyanin Production Enhancement

  • Enhanced Anthocyanin Methylation : Lower concentrations of 2,4-dichlorophenoxyacetic acid (2,4-D) in cell suspensions of strawberry significantly increased anthocyanin production and methylation, pointing to the potential of 2,4-D in enhancing anthocyanin synthesis in plants (Nakamura, Seki, & Furusaki, 1998).

Herbicide Interaction and Toxicology

  • Herbicide Interactions : Studies have shown that 2,4-D can interact with other herbicides like diclofop-methyl, affecting their toxicity and effectiveness (Todd & Stobbe, 1980).
  • Herbicide Sorption to Soil : Research has indicated that 2,4-D's sorption to soil can be influenced by various soil parameters, which is vital for understanding its environmental impact and degradation pathways (Werner, Garratt, & Pigott, 2012).

Plant Physiology and Growth

  • Influence on Plant Growth : Studies have explored how 2,4-D affects the physiology and growth of various plants, including oats and wheat, highlighting its role in plant growth regulation (Fletcher & Drexler, 1980).

Microbial Metabolism

  • Microbial Metabolism of 2,4-D : Research has identified microbial pathways for the metabolism of 2,4-D, indicating its role in microbial ecology and biodegradation processes (Billington, Golding, & Primrose, 1979).

Grape and Wine Phenolic Content

  • Improvement in Grape and Wine Quality : Foliar application of compounds like methyl jasmonate on grapevines, akin to 2,4-D applications, can enhance grape and wine phenolic content, suggesting potential agricultural applications (Portu et al., 2015).

Plant Cell Cultures

  • Effects on Saponin Production : In cell cultures of Panax ginseng, 2,4-D has been shown to influence saponin production, underlining its importance in secondary metabolite synthesis in plant cell cultures (Lu, Wong, & Teng, 2001).

Environmental Remediation

  • Photocatalytic Degradation : 2,4-D has been the subject of studies focusing on its photocatalytic degradation, which is crucial for environmental remediation and wastewater treatment (Lemus et al., 2008).

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

6,8-dimethoxy-3-pentylisochromen-1-one

InChI

InChI=1S/C16H20O4/c1-4-5-6-7-12-8-11-9-13(18-2)10-14(19-3)15(11)16(17)20-12/h8-10H,4-7H2,1-3H3

InChI Key

NKYAIPHVDQBFLF-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Di-O-methylolivetonide
Reactant of Route 2
Reactant of Route 2
2,4-Di-O-methylolivetonide
Reactant of Route 3
2,4-Di-O-methylolivetonide
Reactant of Route 4
2,4-Di-O-methylolivetonide
Reactant of Route 5
2,4-Di-O-methylolivetonide
Reactant of Route 6
2,4-Di-O-methylolivetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.